molecular formula C15H14ClN3OS B2427453 (5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone CAS No. 898647-13-7

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone

Cat. No. B2427453
CAS RN: 898647-13-7
M. Wt: 319.81
InChI Key: KCQVSFWHBZWMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs.

Scientific Research Applications

Parkinson's Disease Imaging

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone and its derivatives have been explored in the context of Parkinson's disease. A study focused on synthesizing a compound ([11C]HG-10-102-01) as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This compound was synthesized from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, indicating its relevance in neuroimaging research (Wang, Gao, Xu, & Zheng, 2017).

Synthesis of Pyrazolyl-pyrimidine Hybrids

The compound has been involved in the synthesis of novel pyrazolyl-pyrimidine hybrids, which are of pharmacological interest. A study reported the regioselective synthesis of such hybrids, potentially exploring their applications in various pharmacological domains (Zanatta et al., 2020).

Antimicrobial and Anticancer Agents

Another study synthesized a series of pyrazole derivatives, including 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, showing potential in therapeutic research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Evaluation of Thieno-Pyrimidin Derivatives

In a study on thieno[3,2-d]pyrimidin-4-yl morpholine derivatives, their significance as intermediates inhibiting tumor necrosis factor alpha and nitric oxide was highlighted. A green synthetic method was established for these compounds, indicating their potential in cancer research (Lei, Wang, Xiong, & Lan, 2017).

properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-9-7-10-5-3-4-6-12(10)19(9)14(20)13-11(16)8-17-15(18-13)21-2/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQVSFWHBZWMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone

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